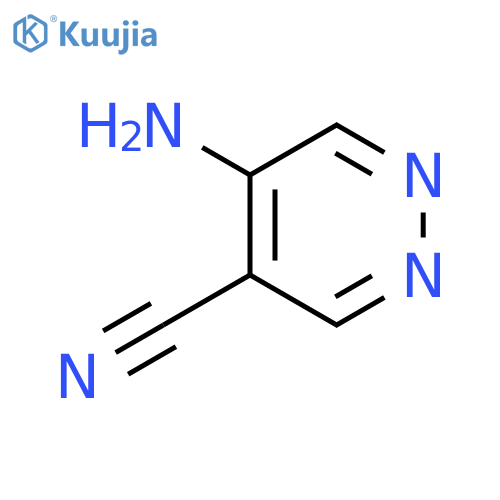Cas no 1784648-12-9 (5-aminopyridazine-4-carbonitrile)

1784648-12-9 structure
商品名:5-aminopyridazine-4-carbonitrile
CAS番号:1784648-12-9
MF:C5H4N4
メガワット:120.112059593201
MDL:MFCD28654121
CID:5245350
5-aminopyridazine-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Pyridazinecarbonitrile, 5-amino-
- 5-aminopyridazine-4-carbonitrile
-
- MDL: MFCD28654121
- インチ: 1S/C5H4N4/c6-1-4-2-8-9-3-5(4)7/h2-3H,(H2,7,8)
- InChIKey: WYLIQDJQLIYWHP-UHFFFAOYSA-N
- ほほえんだ: C1=NN=CC(N)=C1C#N
5-aminopyridazine-4-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-263842-1.0g |
5-aminopyridazine-4-carbonitrile |
1784648-12-9 | 1.0g |
$1068.0 | 2023-03-01 | ||
| Enamine | EN300-263842-2.5g |
5-aminopyridazine-4-carbonitrile |
1784648-12-9 | 2.5g |
$2212.0 | 2023-09-14 | ||
| Enamine | EN300-263842-10g |
5-aminopyridazine-4-carbonitrile |
1784648-12-9 | 10g |
$3524.0 | 2023-09-14 | ||
| Enamine | EN300-263842-5.0g |
5-aminopyridazine-4-carbonitrile |
1784648-12-9 | 5.0g |
$2802.0 | 2023-03-01 | ||
| Enamine | EN300-263842-1g |
5-aminopyridazine-4-carbonitrile |
1784648-12-9 | 1g |
$1068.0 | 2023-09-14 | ||
| Enamine | EN300-263842-10.0g |
5-aminopyridazine-4-carbonitrile |
1784648-12-9 | 10.0g |
$3524.0 | 2023-03-01 | ||
| Enamine | EN300-263842-5g |
5-aminopyridazine-4-carbonitrile |
1784648-12-9 | 5g |
$2802.0 | 2023-09-14 |
5-aminopyridazine-4-carbonitrile 関連文献
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
1784648-12-9 (5-aminopyridazine-4-carbonitrile) 関連製品
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
